molecular formula C13H13NO2 B7549357 5-phenethyl-1H-pyrrole-2-carboxylic acid

5-phenethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B7549357
M. Wt: 215.25 g/mol
InChI Key: XZCFBUOVIPZWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenethyl-1H-pyrrole-2-carboxylic acid, also known as PEPCA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPCA is a pyrrole derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid is not fully understood, but studies have shown that it may act through multiple pathways. 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition of HDACs may contribute to the anti-cancer effects of 5-phenethyl-1H-pyrrole-2-carboxylic acid.
Biochemical and Physiological Effects:
5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 5-phenethyl-1H-pyrrole-2-carboxylic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-phenethyl-1H-pyrrole-2-carboxylic acid has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of HDACs.

Advantages and Limitations for Lab Experiments

One advantage of using 5-phenethyl-1H-pyrrole-2-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to exhibit a range of biological activities, which make it a potential candidate for various research applications. However, one limitation of using 5-phenethyl-1H-pyrrole-2-carboxylic acid is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5-phenethyl-1H-pyrrole-2-carboxylic acid. One area of interest is the development of 5-phenethyl-1H-pyrrole-2-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid and its potential therapeutic applications in various disease states. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 5-phenethyl-1H-pyrrole-2-carboxylic acid in animal models.

Scientific Research Applications

5-phenethyl-1H-pyrrole-2-carboxylic acid has shown promising results in a range of scientific research applications. One of the most significant applications of 5-phenethyl-1H-pyrrole-2-carboxylic acid is in the field of cancer research. Studies have shown that 5-phenethyl-1H-pyrrole-2-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to have anti-inflammatory effects, which make it a potential therapeutic candidate for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFBUOVIPZWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenethyl-1H-pyrrole-2-carboxylic acid

Synthesis routes and methods

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.67 mmol) was added to a stirring, room temperature solution of 35 (0.0814 g, 0.333 mmol) in MeOH (0.83 mL, 0.4 M) under N2. 0.4 mL of iPrOH was added to solubilize 35. The reaction was heated to reflux until the reaction was judged complete by HPLC. The product was concentrated and then dissolved in 1.9 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 36 as a pale pink solid (Note: An undesired impurity has a retention time of 12.055 min by HPLC. Also, the 13C NMR of 36 at room temperature showed doublets for the peaks corresponding to the pyrrole carbons, benzyl carbon, and acid carbon. When the NMR probe was heated to 28° C., all doubled peaks collapsed into single peaks as reported below. 1H (CD3OD, 400 MHz): δ 10.97 (1H, broad s), 7.25-7.20 (2H, m), 7.18-7.11 (3H, m), 6.76 (1H, d, J=3.4 Hz), 5.90 (1H, d, J=3.4 Hz), 2.94-2.84 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.51, 142.68, 139.79, 129.40, 129.30, 126.98, 122.36, 117.47, 108.90, 37.00, 30.67 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 37.00, 30.67; CH carbons: 129.40, 129.30, 126.98, 117.47, 108.90 ppm. HPLC: 11.239 min.
Name
Quantity
1.67 mmol
Type
reactant
Reaction Step One
Name
35
Quantity
0.0814 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name

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